molecular formula C21H20N4O2S B2445810 2-((3-Benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetonitrile CAS No. 422278-77-1

2-((3-Benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetonitrile

Cat. No. B2445810
CAS RN: 422278-77-1
M. Wt: 392.48
InChI Key: SLEAZKCQARLZQD-UHFFFAOYSA-N
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Description

2-((3-Benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetonitrile is a compound with potential applications in scientific research. It is a quinazoline derivative that has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

Radiomodulatory Effects

The compound 2-((3-Benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetonitrile shows promise in the field of radiomodulation. Research has revealed a quinazolinone derivative (similar in structure to the compound ) with a benzenesulfonamide moiety demonstrated significant radiomodulatory effects. This compound induced the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) and reduced the damaging effects of gamma radiation, indicating its potential as an antioxidant and radiomodulatory agent. This is supported by its capacity to ameliorate the complete blood count of irradiated mice, enhance survival post-irradiation, and display low toxicity in mice (Soliman et al., 2020).

Antioxidant Potential

A novel quinazolinone derivative, structurally related to the compound of interest, was synthesized and exhibited strong antioxidant activity. In vivo studies indicated its efficacy in mitigating gamma radiation-induced oxidative stress, thereby suggesting its potential as a structural lead for developing new antioxidants and hepatoprotective agents (Soliman et al., 2020).

properties

IUPAC Name

2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c22-8-13-28-21-23-19-7-6-17(24-9-11-27-12-10-24)14-18(19)20(26)25(21)15-16-4-2-1-3-5-16/h1-7,14H,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEAZKCQARLZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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